Regiospecific C4 Carboxyl to Ozanimod Cyano-Intermediate
The 4-carboxylic acid group of the target compound allows direct conversion to the 4-cyano moiety via a known amidation-dehydration sequence, yielding (S)-4-cyano-1-aminoindane, the key chiral intermediate for the FDA-approved sphingosine-1-phosphate receptor modulator Ozanimod. In contrast, 2-aminoindane-2-carboxylic acid (Aic, CAS 27473-62-7) has the carboxyl group at C2 and cannot undergo analogous C4-specific functionalization. The C1-amino group remains intact throughout this transformation, preserving the chiral center that is essential for the drug's biological activity. The published chemoenzymatic synthesis from 4-carboxy-indanone achieves the desired S-configuration with high enantioselectivity, demonstrating the synthetic value of the C4 carboxyl substitution pattern [1].
| Evidence Dimension | Synthetic accessibility to 4-cyano-1-aminoindane (Ozanimod key intermediate) |
|---|---|
| Target Compound Data | Feasible via amidation/dehydration of 4-COOH |
| Comparator Or Baseline | 2-Aminoindane-2-carboxylic acid (Aic): 4-cyano conversion impossible; C2 carboxyl cannot be transformed into a C4 nitrile |
| Quantified Difference | Inapplicable — qualitative synthetic feasibility difference |
| Conditions | Chemoenzymatic synthesis: 4-carboxy-indanone → (S)-4-cyano-1-aminoindane using lipase resolution or imine reductase (Org. Process Res. Dev. 2019) |
Why This Matters
For pharmaceutical procurement teams sourcing Ozanimod intermediates, the 4-carboxy substitution is non-negotiable; specifying the wrong aminoindane isomer blocks the entire synthetic route.
- [1] Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. Organic Process Research & Development, 2019. View Source
